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Introduction
Fmoc-D-threonine (N-α-Fmoc-D-threonine) is a pivotal amino acid derivative utilized

extensively in solid-phase peptide synthesis (SPPS).[1] As an N-terminally protected form of

the non-proteinogenic D-threonine, it serves as a fundamental building block for the synthesis

of custom peptides. The incorporation of D-amino acids is a key strategy in medicinal chemistry

to enhance the proteolytic stability of peptide-based drug candidates, thereby extending their

circulating half-life.[2] The fluorenylmethyloxycarbonyl (Fmoc) group provides stable protection

under acidic conditions but is readily cleaved by a weak base, such as piperidine, making it

ideal for the orthogonal synthesis strategies that dominate modern peptide chemistry.[3][4]

This guide provides a comprehensive overview of the core physicochemical properties of

Fmoc-D-threonine, detailed experimental protocols for its application and analysis, and the

biological context for its use in drug development.

Core Physicochemical Properties
The fundamental properties of Fmoc-D-threonine are summarized below. These values are

critical for reaction setup, purification, and analytical characterization.
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Property Value Reference(s)

Synonyms

Fmoc-D-Thr-OH, N-(9-

Fluorenylmethoxycarbonyl)-D-

threonine

[1][5]

CAS Number 118609-38-4; 157355-81-2 [1]

Molecular Formula C₁₉H₁₉NO₅ [1][5]

Molecular Weight 341.36 g/mol [5]

Appearance
White to off-white powder or

crystalline solid
[1][5]

Melting Point 95 - 97 °C [1]

Optical Rotation

[α]D²⁰ = +16 ± 1° (c=1 in

DMF); +5.0 to +7.0° (c=1 in

MeOH)

[1]

Solubility
Soluble in methanol and

Dimethylformamide (DMF)
[5]

Storage Conditions 2 - 8 °C, keep in a dry place [1][5]

Spectroscopic and Analytical Data
Analytical assessment is crucial to confirm the identity, purity, and chiral integrity of Fmoc-D-

threonine before its use in synthesis.

Analysis Specification Reference(s)

Purity (HPLC) ≥97% to ≥98% [1]

Enantiomeric Purity ≥99.5%

Identity (IR) Conforms to structure

Spectroscopic Characteristics:
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Nuclear Magnetic Resonance (NMR): A ¹H NMR spectrum would show characteristic signals

for the aromatic protons of the Fmoc group (typically between 7.3-7.8 ppm), signals for the

threonine backbone (α-H, β-H), and a doublet for the methyl group (γ-CH₃).

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorptions for the O-

H stretch of the carboxylic acid, the N-H stretch of the carbamate, a strong C=O stretch for

the carbamate and carboxylic acid groups, and aromatic C-H stretches from the Fmoc group.

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would confirm the

molecular weight, typically showing the [M-H]⁻ ion in negative mode or the [M+H]⁺ ion in

positive mode.

Experimental Protocols
The primary application of Fmoc-D-threonine is as a building block in Fmoc-based solid-phase

peptide synthesis.[6]

Protocol: Use in Fmoc-Based Solid-Phase Peptide
Synthesis (SPPS)
This protocol outlines a standard manual coupling cycle for adding an Fmoc-D-threonine

residue to a growing peptide chain on a solid support (e.g., Rink amide resin).

Materials:

Peptide-resin with a free N-terminal amine

Fmoc-D-threonine

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium

hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

Base: DIPEA (N,N-Diisopropylethylamine) or 2,4,6-collidine[7]

Solvent: Anhydrous DMF (Dimethylformamide)[7]

Deprotection solution: 20% (v/v) piperidine in DMF[4][7]
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Washing solvents: DMF, IPA (Isopropanol), DCM (Dichloromethane)

Methodology:

Resin Swelling: Swell the peptide-resin in DMF for at least 30-60 minutes in a reaction

vessel.[7]

Fmoc Deprotection:

Drain the DMF from the swollen resin.

Add the 20% piperidine/DMF solution to the resin and agitate for 5-7 minutes.[7]

Drain the solution and repeat the piperidine treatment for another 5-7 minutes to ensure

complete Fmoc removal.

Washing: Wash the resin thoroughly to remove residual piperidine and the fulvene-piperidine

adduct. A typical wash cycle is: DMF (x3), IPA (x2), DMF (x3).[3]

Amino Acid Activation:

In a separate vial, dissolve Fmoc-D-threonine (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in a

minimal amount of DMF.[3]

Add DIPEA (6 eq.) to the mixture. The solution will typically change color, indicating

activation.

Allow the activation to proceed for 1-2 minutes.

Coupling:

Add the activated Fmoc-D-threonine solution to the washed, deprotected resin.

Agitate the mixture at room temperature for 1-2 hours.

The completion of the coupling reaction can be monitored using a colorimetric test (e.g.,

Kaiser test).[8]
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Washing: Drain the coupling solution and wash the resin extensively with DMF (x3), IPA (x2),

and DCM (x3) to remove excess reagents and byproducts.[3]

The peptide-resin is now ready for the next deprotection and coupling cycle.

Start:
Peptide-Resin

Fmoc Deprotection
(20% Piperidine/DMF)

Wash
(DMF, IPA)

Activation & Coupling
(Fmoc-D-Thr, HBTU/HOBt)

Wash
(DMF, IPA, DCM)

Next Cycle?
 Yes 

Final Cleavage
& Purification

 No Purified Peptide

Click to download full resolution via product page

Caption: Standard workflow for a single coupling cycle in Fmoc-SPPS.

Protocol: Analytical Quality Control by HPLC
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the

chemical and chiral purity of Fmoc-D-threonine.[9]

Methodology for Purity Analysis (Reversed-Phase HPLC):

Sample Preparation: Prepare a standard solution of Fmoc-D-threonine in a suitable solvent

(e.g., 1 mg/mL in Acetonitrile/Water).

HPLC System: Use a standard RP-HPLC system with a C18 column.

Mobile Phase: A typical mobile phase gradient involves:

Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA)

Solvent B: Acetonitrile with 0.1% TFA

Gradient: Run a linear gradient from low %B to high %B over 20-30 minutes to elute the

compound.

Detection: Monitor the elution profile using a UV detector at 220 nm and/or 265 nm (for the

Fmoc group).[9]

Analysis: Purity is determined by integrating the peak area of the main compound relative to

the total peak area.
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Methodology for Enantiomeric Purity (Chiral HPLC):

System: Use an HPLC system equipped with a polysaccharide-based chiral stationary phase

(CSP) column.[9]

Mobile Phase: Isocratic mobile phases are common, often consisting of an organic modifier

(e.g., Methanol or Acetonitrile) and an acidic additive (e.g., TFA or Formic Acid) in water.[9]

Analysis: The D- and L-enantiomers will separate into two distinct peaks. Enantiomeric

excess (% ee) is calculated from the relative peak areas of the two enantiomers. For Fmoc-

D-threonine, the peak corresponding to the D-enantiomer should be >99.5% of the total

area.

Chemical Purity Analysis Enantiomeric Purity Analysis

Sample in ACN/H₂O

Reversed-Phase HPLC
(C18 Column, TFA Gradient)

UV Detection
(220/265 nm)

Purity Report
(Area %)

Sample in Mobile Phase

Chiral HPLC
(CSP Column, Isocratic)

UV Detection

Enantiomeric Excess
(% ee) Report

Fmoc-D-Threonine Lot

Click to download full resolution via product page

Caption: Analytical workflow for quality control of Fmoc-D-threonine.
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Biological and Pharmacological Context
The primary reason to use Fmoc-D-threonine is to introduce a D-amino acid into a peptide

sequence. This modification can have profound effects on the peptide's pharmacological

properties.

Peptides composed of natural L-amino acids are often susceptible to rapid degradation by

endogenous proteases, limiting their therapeutic potential.[2] Replacing a key L-amino acid

with its D-enantiomer can render the peptide bond resistant to enzymatic cleavage.[2] This

strategy significantly increases the peptide's stability and in vivo half-life.

However, this modification is not without potential consequences. The stereochemistry of

amino acid side chains is often critical for high-affinity receptor binding and subsequent signal

transduction.[2] Changing an L-threonine to a D-threonine can alter the peptide's three-

dimensional conformation, which may lead to:

Reduced Binding Affinity (Higher Kd): The D-amino acid may introduce steric hindrance in

the receptor's binding pocket.[2]

Altered Biological Activity (Higher IC₅₀): The precise orientation of the side chain may be

necessary for agonistic or antagonistic activity.

Unchanged or even Enhanced Activity: In some cases, the conformational change induced

by the D-amino acid may be beneficial for receptor interaction.

Therefore, the substitution of L-threonine with D-threonine represents a trade-off between

enhanced stability and potentially altered biological function, which must be empirically

evaluated for each specific peptide therapeutic.[2]
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Caption: Conceptual impact of D-threonine substitution on peptide properties.

Conclusion
Fmoc-D-threonine is an indispensable reagent for modern peptide chemistry. Its well-defined

physicochemical properties and compatibility with standard Fmoc-SPPS protocols allow for the

precise incorporation of D-threonine into synthetic peptides. This strategic modification is a

powerful tool for researchers and drug developers aiming to overcome the inherent instability of

natural peptides, thereby enabling the creation of more robust and effective peptide-based

therapeutics. Careful analytical quality control and empirical evaluation of biological activity are

paramount to successfully leveraging the benefits of D-amino acid incorporation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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